Ethyl 7-methyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 7-methyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of pyrazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-methyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions. One common method includes the condensation of 2-amino-4-aryl-3-cyano-6-methyl-4H-pyran-5-carboxylic acid ethyl ester with appropriate reagents . The reaction conditions often involve the use of catalysts such as ZnCl₂ and solvents like isopropyl alcohol under ultrasonic activation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free synthesis and microwave irradiation have been explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-methyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Ethyl 7-methyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential neuroprotective and anti-neuroinflammatory properties, making it a candidate for treating neurodegenerative diseases.
Materials Science: Its unique structural properties make it useful in the development of advanced materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of ethyl 7-methyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves the inhibition of key enzymes and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to decreased apoptosis and inflammation . The compound interacts with molecular targets such as ATF4 and NF-kB proteins, which play crucial roles in cellular stress responses .
Comparison with Similar Compounds
Similar Compounds
Triazole-Pyrimidine Hybrids: These compounds share similar structural features and exhibit comparable neuroprotective and anti-inflammatory properties.
Pyrimidine Derivatives: Compounds like 4-arylpyrimidines and 5-aryl-7-methyl-2-amino-pyrimidines have similar chemical reactivity and biological activities.
Uniqueness
Ethyl 7-methyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern and the presence of both pyrazole and pyrimidine rings. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Biological Activity
Ethyl 7-methyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on the latest research findings.
Structural Information
The molecular formula of this compound is C20H23N3O2. The compound features a complex structure that allows for various interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. These compounds have shown activity against various cancer cell lines, with mechanisms often involving inhibition of specific kinases or enzymes critical for tumor growth. For instance:
- In vitro studies demonstrated that certain pyrazolo[1,5-a]pyrimidines exhibit selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in cancer therapies .
- Case Study : Research conducted on a related pyrazolo[1,5-a]pyrimidine demonstrated significant inhibition of cell proliferation in breast cancer cell lines (MCF-7) at concentrations as low as 10 µM.
Enzymatic Inhibition
This compound has also shown promise as an enzyme inhibitor :
- Kinase Inhibition : The compound has been reported to inhibit various kinases involved in signal transduction pathways that regulate cell growth and survival. This activity suggests potential applications in treating diseases characterized by aberrant kinase activity .
- Case Study : A study focusing on a similar scaffold revealed that modifications at specific positions enhanced the inhibitory activity against protein kinases, which could be applicable to the design of new therapeutics .
Synthetic Pathways
The synthesis of this compound typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This method allows for versatile structural modifications:
Reagent | Reaction Conditions | Yield (%) |
---|---|---|
3-Amino-5-methyl-1H-pyrazole | Acetic acid reflux | 65–98% |
1,1,1-Trichloro-4-alkoxy-3-alken-2-ones | Acetic acid reflux | High yield |
This table summarizes typical reagents and yields associated with synthesizing pyrazolo[1,5-a]pyrimidines.
Properties
Molecular Formula |
C20H23N3O2 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
ethyl 7-methyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H23N3O2/c1-5-25-20(24)16-12-21-19-18(15-9-7-6-8-10-15)17(11-13(2)3)22-23(19)14(16)4/h6-10,12-13H,5,11H2,1-4H3 |
InChI Key |
KYORCCLWYWBZGN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=C(C(=N2)CC(C)C)C3=CC=CC=C3)N=C1)C |
Origin of Product |
United States |
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